1-Chloro-2-nitrobenzene
Overview
Description
1-Chloro-2-nitrobenzene is a chemical compound that is part of the chloronitrobenzene family. It is an organic molecule that contains a benzene ring substituted with a chlorine atom and a nitro group at the 1 and 2 positions, respectively. This compound is of interest due to its role as an intermediate in the synthesis of other chemicals and its involvement in various chemical reactions.
Synthesis Analysis
The synthesis of 1-Chloro-2-nitrobenzene can be achieved through various methods. One approach involves the catalytic synthesis in a specially designed tower reactor, where 1-chloro-4-nitrobenzene is reacted with chlorine in the presence of a Lewis acid catalyst, yielding 1,2-dichloro-4-nitrobenzene with a high yield of 83.26% . Another method includes the electrochemical reduction of 1-(2-chloroethyl)-2-nitrobenzene at carbon cathodes, which can produce 1-nitro-2-vinylbenzene as a principal product . Additionally, the Suzuki cross-coupling of 1-chloro-2-nitrobenzene with phenylboronic acid using Pd(PPh3)4 as a catalyst has been reported to be an efficient method for synthesizing 2-nitrobiphenyls .
Molecular Structure Analysis
The molecular structure of 1-Chloro-2-nitrobenzene is characterized by the presence of a nitro group that is almost perpendicular to the aromatic ring. The crystal structure of related compounds, such as 1,3,5-triisopropyl-2-nitrobenzene, shows disorder in the crystal lattice, which is indicated by the large Ueq values of the atoms of the substituent groups . The crystal structure of 1-chloro-2-nitrobenzene itself is made up of molecules linked by N—O...Cl halogen bonds and involves aromatic π-π stacking .
Chemical Reactions Analysis
1-Chloro-2-nitrobenzene undergoes various chemical reactions. For instance, under anaerobic conditions, a bacterial strain LW1 can transform 1-chloro-4-nitrobenzene into 2-amino-5-chlorophenol, which is further converted into 5-chloropicolinic acid in the presence of oxygen . Electrophilic aromatic substitution reactions, such as nitration, have been studied for chloronitrobenzenes, yielding products like dichlorodinitrobenzene and chlorotrinitrobenzene . Moreover, the GSH conjugation capacity of 4-substituted 1-chloro-2-nitrobenzenes has been investigated, revealing the importance of electronic, steric, and lipophilic properties in these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-2-nitrobenzene are influenced by its molecular structure. The presence of the nitro group and chlorine atom contributes to its reactivity and physical characteristics. The compound's crystal structure exhibits thermal vibrations near the melting point, with the torsional vibrations of the nitro group playing a significant role in the phase transition to the liquid phase . The solvate structure of related compounds, such as 3,4-dichloro-1-nitrobenzene with aniline, demonstrates the formation of two-dimensional sheets linked by hydrogen bonds .
Scientific Research Applications
Biodegradation and Environmental Remediation
1-Chloro-2-nitrobenzene has been studied for its potential in environmental applications, particularly in biodegradation processes. A notable study by Shah (2014) explored the use of Pseudomonas acidovorans XII, a bacterial strain, for the microbial degradation of 1-chloro-4-nitrobenzene, a similar compound. This strain uses 1-chloro-4-nitrobenzene as a sole carbon, nitrogen, and energy source, demonstrating its potential for environmental remediation of nitrobenzene compounds Shah, 2014.
Chemical Synthesis and Catalysis
1-Chloro-2-nitrobenzene is a valuable intermediate in chemical synthesis. Blanksma and Fohr (2010) found that chlorine atoms in compounds like 1-chloro-2-cyano-4-nitrobenzene can be substituted with various groups, indicating its utility in synthesizing diverse chemicals Blanksma & Fohr, 2010.
Crystallography and Material Science
Mossakowska and Wójcik (2007) investigated the crystal structure of 1-chloro-2-nitrobenzene, focusing on its halogen bonds and aromatic π–π stacking. This research offers insights into the material properties and phase transitions of 1-chloro-2-nitrobenzene, important for material science applications Mossakowska & Wójcik, 2007.
Environmental Sensing and Analysis
Kingsford et al. (2018) demonstrated the use of 1-chloro-4-nitrobenzene in environmental sensing. They developed an electrochemical sensor for detecting 1-chloro-4-nitrobenzene in the environment, highlighting its relevance in monitoring environmental pollutants Kingsford et al., 2018.
Isotopic Abundance Analysis in Chemical Synthesis
Trivedi et al. (2016) focused on the isotopic abundance ratios in biofield energy treated 1-chloro-3-nitrobenzene, another variant of nitrobenzene. This research is significant for understanding the effects of biofield energy on the chemical and physical properties of nitrobenzene derivatives Trivedi et al., 2016.
Safety And Hazards
properties
IUPAC Name |
1-chloro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCFYVKQTRLZHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
Record name | O-NITROCHLOROBENZENE | |
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Record name | 1-CHLORO-2-NITROBENZENE | |
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DSSTOX Substance ID |
DTXSID0020280 | |
Record name | 1-Chloro-2-nitrobenzene | |
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Molecular Weight |
157.55 g/mol | |
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Physical Description |
O-nitrochlorobenzene appears as yellow crystals with an aromatic odor. Sinks in water. (USCG, 1999), Yellow crystals with an aromatic odor; [CAMEO], YELLOW-TO-GREEN CRYSTALS WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
475 °F at 760 mmHg (NTP, 1992), 245.5 °C, 246 °C | |
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Flash Point |
261 °F (NTP, 1992), 127 °C, 124 °C c.c. | |
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Solubility |
less than 0.1 mg/mL at 67.8 °F (NTP, 1992), Sol in alcohol, benzene, ether, VERY SOL IN ACETONE, PYRIDINE; SOL IN TOLUENE, METHANOL, CARBON TETRACHLORIDE, In water, 441 mg/L at 25 °C, Water solubility = 2800 uM (440 mg/l) at 20 °C, Solubility in water: none | |
Record name | O-NITROCHLOROBENZENE | |
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Density |
1.368 at 71.6 °F (USCG, 1999) - Denser than water; will sink, 1.368 g/L at 242 °C, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.03 | |
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Vapor Density |
5.44 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.4 | |
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Vapor Pressure |
0.4 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], 0.018 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6 | |
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Product Name |
1-Chloro-2-nitrobenzene | |
Color/Form |
Yellow crystals, Monoclinic needles | |
CAS RN |
88-73-3, 25167-93-5 | |
Record name | O-NITROCHLOROBENZENE | |
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Record name | 1-Chloro-2-nitrobenzene | |
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Record name | Chloronitrobenzene (mixed isomers) | |
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Record name | Benzene, 1-chloro-2-nitro- | |
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Record name | 1-chloro-2-nitrobenzene | |
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Record name | O-CHLORONITROBENZENE | |
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Record name | 1-CHLORO-2-NITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-CHLORO-2-NITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
90 to 91 °F (NTP, 1992), 32 °C, 33 °C | |
Record name | O-NITROCHLOROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4063 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-CHLORO-2-NITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-CHLORO-2-NITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.